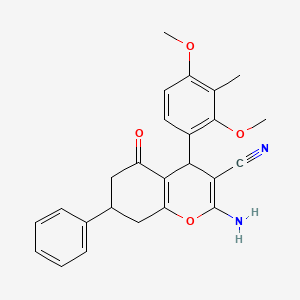![molecular formula C18H25N3OS B5143030 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5143030.png)
4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine, also known as PD173074, is a synthetic small molecule inhibitor of fibroblast growth factor receptor 1 (FGFR1). It was first synthesized in 1998 by Pfizer as a potential anti-cancer drug and has since been extensively studied for its therapeutic applications.
Mécanisme D'action
4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine inhibits FGFR1 signaling by binding to the ATP-binding pocket of the receptor, preventing its activation by ligands such as fibroblast growth factors (FGFs). This leads to downstream effects such as inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of vascular smooth muscle cells, which could have implications for the treatment of vascular diseases such as atherosclerosis. 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has also been shown to inhibit the growth of glioma cells, indicating potential applications in the treatment of brain tumors.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has several advantages for use in lab experiments. It is a highly specific inhibitor of FGFR1, which makes it useful for studying the effects of FGFR1 signaling in various cellular processes. However, its potency and selectivity may vary depending on the cell type and experimental conditions, which should be taken into consideration when designing experiments.
Orientations Futures
There are several potential future directions for research on 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine. One area of interest is the development of combination therapies that incorporate 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine with other anti-cancer drugs to enhance its therapeutic efficacy. Another area of research is the development of more potent and selective FGFR inhibitors that could have broader applications in cancer treatment. Additionally, further studies are needed to investigate the potential applications of 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine in the treatment of other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine involves a multi-step process that includes the reaction of 2-chloro-6-methylthiopyrimidine with 3-(4-morpholinyl)propylamine followed by the reaction of the resulting intermediate with 6-bromo-4-methylquinoline. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be a potent inhibitor of FGFR1, which is overexpressed in many types of cancer, including breast, lung, and prostate cancer. Inhibition of FGFR1 signaling by 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been shown to induce apoptosis and inhibit tumor growth in preclinical cancer models.
Propriétés
IUPAC Name |
4-methyl-6-methylsulfanyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-14-12-18(19-6-3-7-21-8-10-22-11-9-21)20-17-5-4-15(23-2)13-16(14)17/h4-5,12-13H,3,6-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVOHJSEXSBGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)SC)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-(cyclohexylcarbonyl)hydrazino]-2-oxoacetamide](/img/structure/B5142956.png)
![1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine](/img/structure/B5142974.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5142977.png)
![3-bromo-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142979.png)
![5,5'-[(3,4,5-trimethoxyphenyl)methylene]bis(6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B5142986.png)

![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5143004.png)
![1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine](/img/structure/B5143024.png)
![4-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5143038.png)

![5,6-dichloro-2-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5143046.png)
![1-[4-(4-iodophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5143054.png)
![4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5143060.png)
